molecular formula C12H11BrF3NO B7936152 4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide

4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B7936152
M. Wt: 322.12 g/mol
InChI Key: NYMRBFUHOPCDOK-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H9BrF3NO. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a methyl group, and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors

    Bromination: The starting benzamide compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under basic conditions to introduce the cyclopropyl group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclopropyl-3-methoxybenzamide
  • 3-Bromo-N-methylbenzamide
  • 4-Bromo-3-methylbenzamide

Uniqueness

4-Bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and biological activity compared to similar compounds. The combination of the bromine, cyclopropyl, and trifluoromethyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-N-methyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c1-17(8-3-4-8)11(18)7-2-5-10(13)9(6-7)12(14,15)16/h2,5-6,8H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMRBFUHOPCDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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